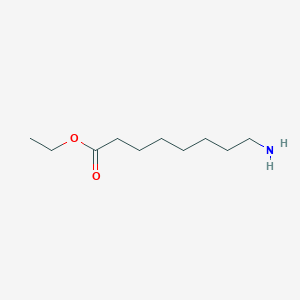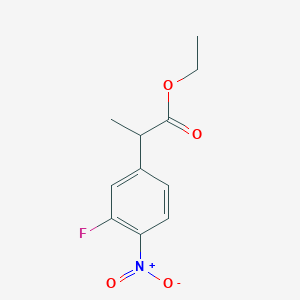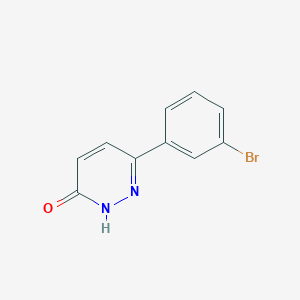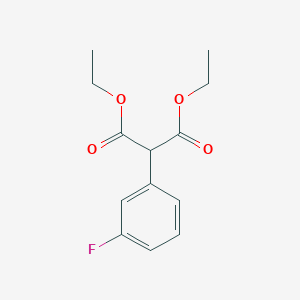
1,3-Diethyl 2-(3-fluorophenyl)propanedioate
Overview
Description
1,3-Diethyl 2-(3-fluorophenyl)propanedioate is a chemical compound with the molecular formula C13H15FO4 . It has a molecular weight of 254.25 .
Molecular Structure Analysis
The molecular structure of 1,3-Diethyl 2-(3-fluorophenyl)propanedioate consists of a propanedioate backbone with two ethyl groups and a 3-fluorophenyl group attached . The presence of the fluorine atom in the phenyl group can significantly influence the compound’s reactivity and properties.Chemical Reactions Analysis
While specific chemical reactions involving 1,3-Diethyl 2-(3-fluorophenyl)propanedioate are not available, related compounds have been used in organocatalyst-mediated asymmetric one-pot/two domino/three-component coupling reactions for the synthesis of trans-hydrindanes .Physical And Chemical Properties Analysis
1,3-Diethyl 2-(3-fluorophenyl)propanedioate has a predicted density of 1.173±0.06 g/cm3 and a predicted boiling point of 300.8±27.0 °C .Safety And Hazards
properties
IUPAC Name |
diethyl 2-(3-fluorophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO4/c1-3-17-12(15)11(13(16)18-4-2)9-6-5-7-10(14)8-9/h5-8,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJJWYVQWSAHQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)F)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514150 | |
| Record name | Diethyl (3-fluorophenyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl 2-(3-fluorophenyl)propanedioate | |
CAS RN |
400808-70-0 | |
| Record name | Diethyl (3-fluorophenyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


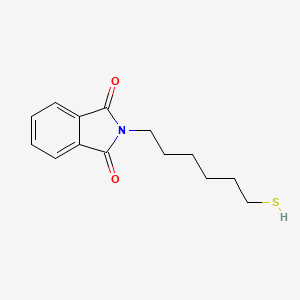
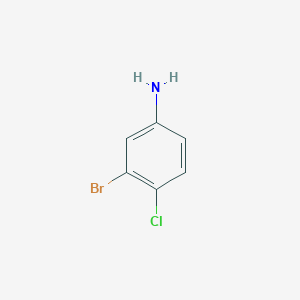
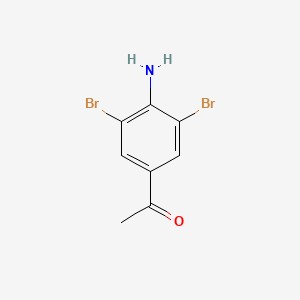
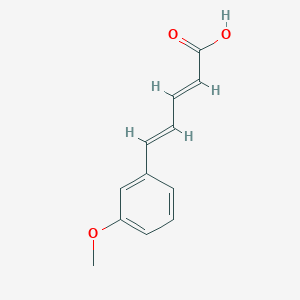
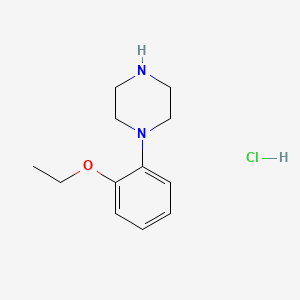
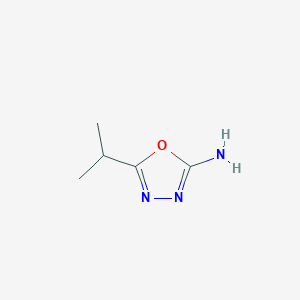
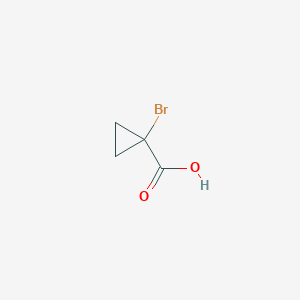
![Pyrazolo[1,5-A]pyridine-2-carbohydrazide](/img/structure/B1338080.png)

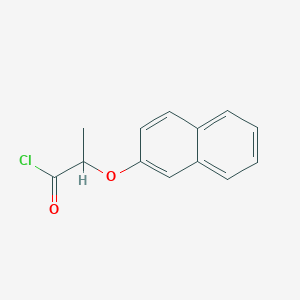
![2-bromothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1338086.png)
